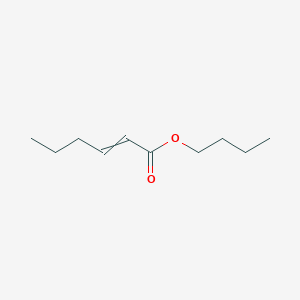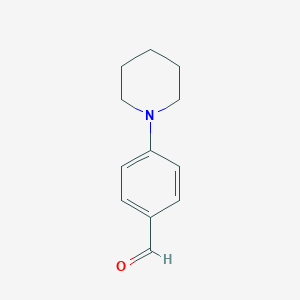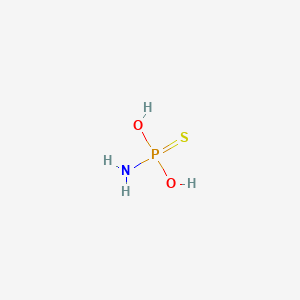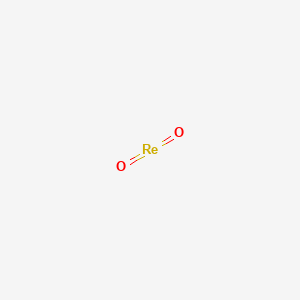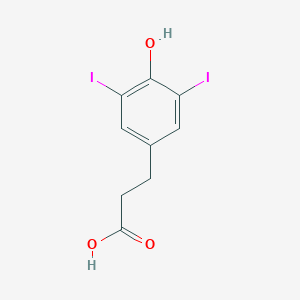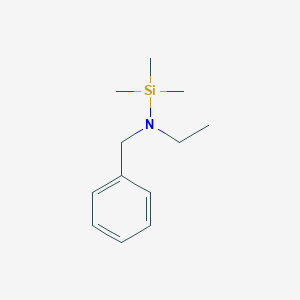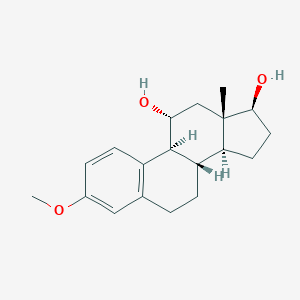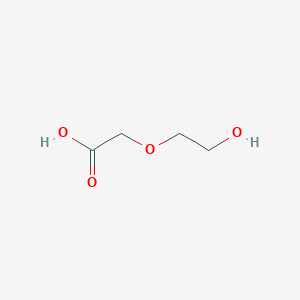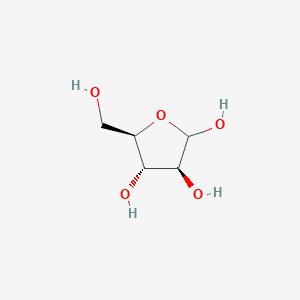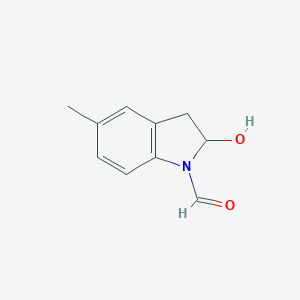
2-Hydroxy-5-methyl-1-indolinecarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5-methyl-1-indolinecarbaldehyde, also known as HMA, is a chemical compound that belongs to the family of indolinecarbaldehydes. It is a yellow to orange powder that is soluble in organic solvents like ethanol and methanol. HMA is widely used in scientific research for its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-5-methyl-1-indolinecarbaldehyde is not fully understood. However, it is believed that 2-Hydroxy-5-methyl-1-indolinecarbaldehyde acts as a chelating agent, forming complexes with metal ions. The fluorescence of 2-Hydroxy-5-methyl-1-indolinecarbaldehyde is enhanced upon the formation of these complexes, making it a useful probe for the detection of metal ions.
Biochemische Und Physiologische Effekte
2-Hydroxy-5-methyl-1-indolinecarbaldehyde has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells at concentrations up to 100 μM. 2-Hydroxy-5-methyl-1-indolinecarbaldehyde has also been shown to have low cytotoxicity against cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-Hydroxy-5-methyl-1-indolinecarbaldehyde has several advantages for lab experiments. It is a relatively simple compound to synthesize and has a high yield. 2-Hydroxy-5-methyl-1-indolinecarbaldehyde is also stable under normal laboratory conditions and has a long shelf life. However, 2-Hydroxy-5-methyl-1-indolinecarbaldehyde is sensitive to light and should be stored in a dark container to prevent degradation. Additionally, 2-Hydroxy-5-methyl-1-indolinecarbaldehyde has limited solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the use of 2-Hydroxy-5-methyl-1-indolinecarbaldehyde in scientific research. One potential application is the development of 2-Hydroxy-5-methyl-1-indolinecarbaldehyde-based sensors for the detection of metal ions in environmental samples. 2-Hydroxy-5-methyl-1-indolinecarbaldehyde could also be used as a building block for the synthesis of new compounds with potential biological activity. Additionally, the development of 2-Hydroxy-5-methyl-1-indolinecarbaldehyde-based catalysts for organic reactions is an area of active research.
Conclusion:
In conclusion, 2-Hydroxy-5-methyl-1-indolinecarbaldehyde is a useful compound with a wide range of potential applications in scientific research. Its unique properties make it a valuable tool for the detection of metal ions and the development of new compounds. While there is still much to learn about the biochemical and physiological effects of 2-Hydroxy-5-methyl-1-indolinecarbaldehyde, its low toxicity and stability make it a promising candidate for future research.
Synthesemethoden
The synthesis of 2-Hydroxy-5-methyl-1-indolinecarbaldehyde can be achieved through the reaction of 2-hydroxy-5-methylindole with paraformaldehyde in the presence of an acid catalyst. The reaction yields 2-Hydroxy-5-methyl-1-indolinecarbaldehyde as a yellow to orange powder with a yield of around 60-70%. The purity of 2-Hydroxy-5-methyl-1-indolinecarbaldehyde can be improved through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5-methyl-1-indolinecarbaldehyde has a wide range of potential applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions like copper, zinc, and mercury. 2-Hydroxy-5-methyl-1-indolinecarbaldehyde can also be used as a ligand for the development of metal-based catalysts. Additionally, 2-Hydroxy-5-methyl-1-indolinecarbaldehyde has been used as a building block for the synthesis of other compounds like indolinecarboxylates and indolinecarboxamides.
Eigenschaften
CAS-Nummer |
13303-69-0 |
|---|---|
Produktname |
2-Hydroxy-5-methyl-1-indolinecarbaldehyde |
Molekularformel |
C10H11NO2 |
Molekulargewicht |
177.2 g/mol |
IUPAC-Name |
2-hydroxy-5-methyl-2,3-dihydroindole-1-carbaldehyde |
InChI |
InChI=1S/C10H11NO2/c1-7-2-3-9-8(4-7)5-10(13)11(9)6-12/h2-4,6,10,13H,5H2,1H3 |
InChI-Schlüssel |
VYMUHQSOVHVMAI-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C(C2)O)C=O |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(C(C2)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



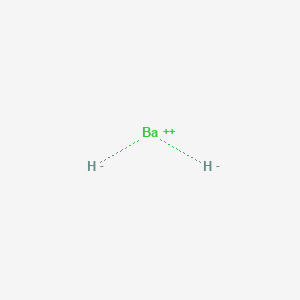
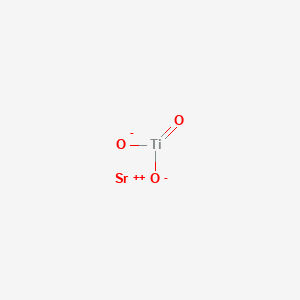
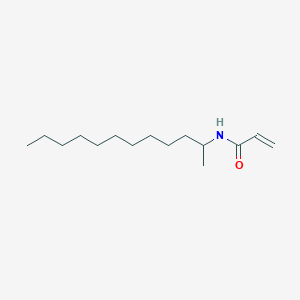
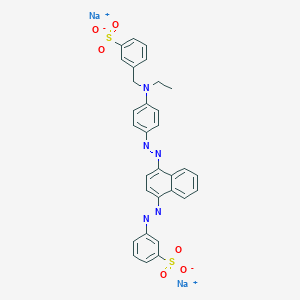
![Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B83092.png)
